molecular formula C13H10FN5 B11478338 Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11478338
M. Wt: 255.25 g/mol
InChI Key: HJWPVAHCUVUSAB-UHFFFAOYSA-N
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Description

Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a tetrazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]- typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then reacted with 2-cyanopyridine under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]- involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, such as inhibiting enzyme activity or altering signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]- is unique due to the presence of both a tetrazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C13H10FN5

Molecular Weight

255.25 g/mol

IUPAC Name

3-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C13H10FN5/c14-12-5-3-10(4-6-12)9-19-17-13(16-18-19)11-2-1-7-15-8-11/h1-8H,9H2

InChI Key

HJWPVAHCUVUSAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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